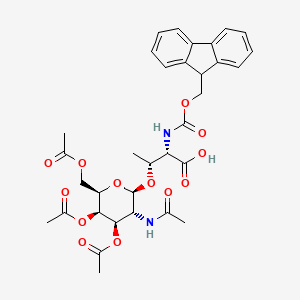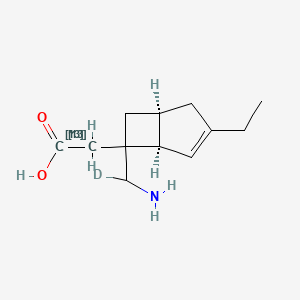
Mirogabalin-13C2,d1 (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirogabalin-13C2,d1 (Mixture of Diastereomers) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mirogabalin, which is known for its high potency and selectivity as an α2δ-1 ligand. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirogabalin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin-13C2,d1 involves the incorporation of carbon-13 and deuterium into the Mirogabalin molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Mirogabalin-13C2,d1 are also proprietary. Typically, such compounds are produced in specialized facilities equipped to handle isotopically labeled materials. The production process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Mirogabalin-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Mirogabalin-13C2,d1 may yield oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
Mirogabalin-13C2,d1 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of Mirogabalin.
Biology: It is used to investigate the biological effects and mechanisms of action of Mirogabalin.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Mirogabalin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
作用機序
Mirogabalin-13C2,d1 exerts its effects by selectively binding to the α2δ-1 subunit of voltage-sensitive calcium channel complexes in the central nervous system. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission. The molecular targets and pathways involved include the α2δ-1 subunit and associated signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Mirogabalin-13C2,d1 include:
Mirogabalin: The non-labeled version of the compound.
Pregabalin: Another α2δ ligand used for similar therapeutic purposes.
Gabapentin: A related compound with similar mechanisms of action
Uniqueness
Mirogabalin-13C2,d1 is unique due to its isotopic labeling with carbon-13 and deuterium, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides insights into the metabolic pathways and mechanisms of action of Mirogabalin that are not possible with non-labeled compounds .
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
2-[(1R,5S)-6-[amino(deuterio)methyl]-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12?/m1/s1/i6+1,7D,11+1/t7?,9-,10-,12? |
InChIキー |
FTBQORVNHOIASH-HBNPQTATSA-N |
異性体SMILES |
[2H]C(C1(C[C@@H]2[C@H]1C=C(C2)CC)[13CH2][13C](=O)O)N |
正規SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
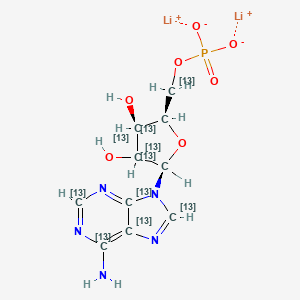

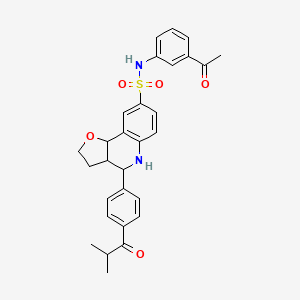

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
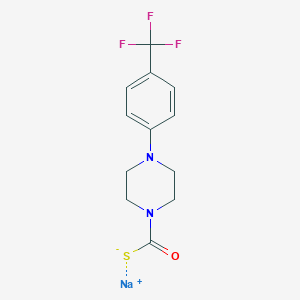
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
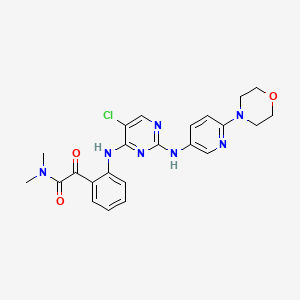
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
